REACTION_SMILES
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[CH3:21][OH:22].[Cl:1][c:2]1[cH:3][c:4]([N:8]2[CH2:9][CH2:10][CH:11]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[CH2:12][CH2:13]2)[cH:5][cH:6][cH:7]1.[K+:20].[OH-:19].[OH2:23]>>[Cl:1][c:2]1[cH:3][c:4]([N:8]2[CH2:9][CH2:10][CH:11]([C:14](=[O:15])[OH:16])[CH2:12][CH2:13]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CCOC(=O)C1CCN(c2cccc(Cl)c2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCN(c2cccc(Cl)c2)CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)C1CCN(c2cccc(Cl)c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |